Cas no 1306606-82-5 (Carbamic acid, N-[4-methyl-2-(4-piperidinyl)hexyl]-, 1,1-dimethylethyl ester)
![Carbamic acid, N-[4-methyl-2-(4-piperidinyl)hexyl]-, 1,1-dimethylethyl ester structure](https://ja.kuujia.com/scimg/cas/1306606-82-5x500.png)
Carbamic acid, N-[4-methyl-2-(4-piperidinyl)hexyl]-, 1,1-dimethylethyl ester 化学的及び物理的性質
名前と識別子
-
- tert-butyl N-[4-methyl-2-(piperidin-4-yl)hexyl]carbamate
- Tert-butyl (4-methyl-2-(piperidin-4-yl)hexyl)carbamate
- tert-butylN-[4-methyl-2-(piperidin-4-yl)hexyl]carbamate
- Carbamic acid, N-[4-methyl-2-(4-piperidinyl)hexyl]-, 1,1-dimethylethyl ester
-
- インチ: 1S/C17H34N2O2/c1-6-13(2)11-15(14-7-9-18-10-8-14)12-19-16(20)21-17(3,4)5/h13-15,18H,6-12H2,1-5H3,(H,19,20)
- InChIKey: XFMDWAFTFJDMOM-UHFFFAOYSA-N
- ほほえんだ: O(C(C)(C)C)C(NCC(CC(C)CC)C1CCNCC1)=O
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 21
- 回転可能化学結合数: 8
- 複雑さ: 306
- 疎水性パラメータ計算基準値(XlogP): 3.7
- トポロジー分子極性表面積: 50.4
Carbamic acid, N-[4-methyl-2-(4-piperidinyl)hexyl]-, 1,1-dimethylethyl ester 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-76811-0.25g |
tert-butyl N-[4-methyl-2-(piperidin-4-yl)hexyl]carbamate |
1306606-82-5 | 0.25g |
$999.0 | 2023-02-12 | ||
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01092307-1g |
tert-Butyl N-[4-methyl-2-(piperidin-4-yl)hexyl]carbamate |
1306606-82-5 | 95% | 1g |
¥5383.0 | 2023-04-03 | |
Enamine | EN300-76811-0.05g |
tert-butyl N-[4-methyl-2-(piperidin-4-yl)hexyl]carbamate |
1306606-82-5 | 0.05g |
$912.0 | 2023-02-12 | ||
Enamine | EN300-76811-5.0g |
tert-butyl N-[4-methyl-2-(piperidin-4-yl)hexyl]carbamate |
1306606-82-5 | 5.0g |
$3147.0 | 2023-02-12 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1417273-100mg |
Tert-butyl (4-methyl-2-(piperidin-4-yl)hexyl)carbamate |
1306606-82-5 | 95% | 100mg |
¥20649.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1417273-250mg |
Tert-butyl (4-methyl-2-(piperidin-4-yl)hexyl)carbamate |
1306606-82-5 | 95% | 250mg |
¥23371.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1417273-1g |
Tert-butyl (4-methyl-2-(piperidin-4-yl)hexyl)carbamate |
1306606-82-5 | 95% | 1g |
¥25412.00 | 2024-08-09 | |
Enamine | EN300-76811-10.0g |
tert-butyl N-[4-methyl-2-(piperidin-4-yl)hexyl]carbamate |
1306606-82-5 | 10.0g |
$4667.0 | 2023-02-12 | ||
Enamine | EN300-76811-2.5g |
tert-butyl N-[4-methyl-2-(piperidin-4-yl)hexyl]carbamate |
1306606-82-5 | 2.5g |
$2127.0 | 2023-02-12 | ||
Enamine | EN300-76811-0.1g |
tert-butyl N-[4-methyl-2-(piperidin-4-yl)hexyl]carbamate |
1306606-82-5 | 0.1g |
$956.0 | 2023-02-12 |
Carbamic acid, N-[4-methyl-2-(4-piperidinyl)hexyl]-, 1,1-dimethylethyl ester 関連文献
-
Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
-
Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584
-
S. Ahmed Chem. Commun., 2009, 6421-6423
-
Dongnv Jin,Gaojie Jiao,Wenfeng Ren,Jinghui Zhou,Runcang Sun J. Mater. Chem. C, 2021,9, 16450-16458
-
Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
-
Weiqun Li,Ke Cao,Hongtao Wang,Jiabin Liu,Limin Zhou,Haimin Yao Nanoscale, 2016,8, 5254-5259
-
7. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
-
Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
-
Carsten Glock,Helmar Görls,Matthias Westerhausen Chem. Commun., 2012,48, 7094-7096
-
Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284
Carbamic acid, N-[4-methyl-2-(4-piperidinyl)hexyl]-, 1,1-dimethylethyl esterに関する追加情報
Carbamic acid, N-[4-methyl-2-(4-piperidinyl)hexyl]-, 1,1-dimethylethyl ester (CAS No. 1306606-82-5): A Comprehensive Overview
Carbamic acid, N-[4-methyl-2-(4-piperidinyl)hexyl]-, 1,1-dimethylethyl ester, identified by its CAS number 1306606-82-5, is a specialized chemical compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to a class of derivatives known for their potential applications in medicinal chemistry, particularly in the synthesis of bioactive molecules. The unique structural features of this compound, including its N-[4-methyl-2-(4-piperidinyl)hexyl] moiety and the presence of a 1,1-dimethylethyl ester group, contribute to its distinctive chemical properties and reactivity.
The significance of this compound lies in its potential role as an intermediate in the synthesis of more complex pharmaceutical agents. Researchers have been exploring its utility in the development of novel therapeutic entities that target various biological pathways. The piperidinyl group, a key structural component of this molecule, is particularly noteworthy for its ability to enhance binding affinity and selectivity in drug design. This feature has made it a valuable building block in the creation of small-molecule inhibitors and modulators.
In recent years, there has been a surge in interest regarding the applications of such derivatives in drug discovery. The structural complexity of Carbamic acid, N-[4-methyl-2-(4-piperidinyl)hexyl]-, 1,1-dimethylethyl ester (CAS No. 1306606-82-5) makes it an attractive candidate for further investigation. Studies have demonstrated its potential in modulating enzyme activity and interacting with biological targets, which are crucial for developing new treatments for chronic diseases.
One of the most compelling aspects of this compound is its versatility in chemical modifications. The presence of both the ester and amine functional groups provides multiple points for further derivatization, allowing chemists to tailor its properties for specific applications. This flexibility has led to several innovative synthetic strategies being developed to incorporate this compound into more complex molecular architectures.
The pharmaceutical industry has been particularly keen on exploring derivatives like Carbamic acid, N-[4-methyl-2-(4-piperidinyl)hexyl]-, 1,1-dimethylethyl ester (CAS No. 1306606-82-5) due to their potential therapeutic benefits. Researchers have been investigating its role in the development of drugs that target neurological disorders, inflammatory conditions, and even certain types of cancer. The ability of this compound to interact with multiple biological targets makes it a promising candidate for multitarget drug design.
Advances in computational chemistry have also played a pivotal role in understanding the behavior of this compound. Molecular modeling studies have provided insights into its binding interactions with proteins and other biomolecules. These studies are crucial for optimizing its pharmacological properties and improving its efficacy as a therapeutic agent.
The synthesis of Carbamic acid, N-[4-methyl-2-(4-piperidinyl)hexyl]-, 1,1-dimethylethyl ester (CAS No. 1306606-82-5) involves multi-step organic reactions that require precise control over reaction conditions. The use of advanced synthetic techniques has enabled researchers to achieve high yields and purity levels, making it more feasible for large-scale production. This progress has opened up new avenues for industrial applications and commercialization.
In conclusion, Carbamic acid, N-[4-methyl-2-(4-piperidinyl)hexyl]-, 1,1-dimethylethyl ester represents a significant advancement in pharmaceutical chemistry. Its unique structural features and potential applications make it a valuable asset in the quest for novel therapeutic agents. As research continues to uncover new possibilities for this compound, it is likely to play an increasingly important role in the development of next-generation drugs.
1306606-82-5 (Carbamic acid, N-[4-methyl-2-(4-piperidinyl)hexyl]-, 1,1-dimethylethyl ester) 関連製品
- 2229479-77-8(2,2-Dimethyl-3-(3-nitrophenyl)propan-1-ol)
- 1260658-66-9(4-Hydroxyquinazoline-5-carbonitrile)
- 1955520-30-5(3-(Methanesulfonylmethyl)oxetane-3-carboxylic acid)
- 1004282-48-7(2-(4-Chlorophenyl)-2-fluorobutan-1-amine)
- 1258695-73-6(2-{[2-(2H-1,3-benzodioxol-5-yl)propan-2-yl]amino}-N-(1-cyano-1,2-dimethylpropyl)acetamide)
- 1796971-43-1(N-(4-bromo-3-methylphenyl)-3-(pyridin-2-yloxy)benzamide)
- 2172221-75-7(4-(chloromethyl)-1-(1-cyclobutylethyl)-5-(trifluoromethyl)-1H-1,2,3-triazole)
- 1564822-86-1(2-fluoro-2-(2-methylquinolin-6-yl)ethan-1-amine)
- 1805187-57-8(3-(Aminomethyl)-2-cyano-4-(difluoromethyl)pyridine-6-acetonitrile)
- 1214342-03-6(3-(3-Fluoro-4-nitrophenyl)pyridine)